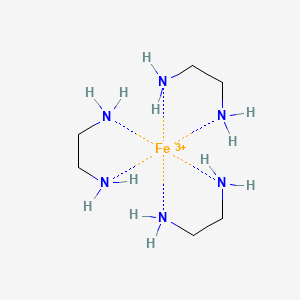

tris(ethylenediamine)iron(III)

Descripción

Propiedades

Fórmula molecular |

C6H24FeN6+3 |

|---|---|

Peso molecular |

236.14 g/mol |

Nombre IUPAC |

ethane-1,2-diamine;iron(3+) |

InChI |

InChI=1S/3C2H8N2.Fe/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |

Clave InChI |

NLOZXXSIEHRGPX-UHFFFAOYSA-N |

SMILES canónico |

C(CN)N.C(CN)N.C(CN)N.[Fe+3] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Catalysis

Tris(ethylenediamine)iron(III) serves as an effective catalyst in various chemical reactions. Its ability to facilitate oxidation-reduction reactions is particularly noteworthy. For instance, it can catalyze the oxidation of organic substrates, enhancing reaction rates significantly compared to non-catalyzed processes .

Biological Studies

Research has indicated that tris(ethylenediamine)iron(III) interacts with biological molecules, making it a subject of interest in biochemistry. Its potential applications include:

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules suggests its utility in targeted drug delivery mechanisms.

- Enzyme Mimics : Studies have explored its role as a mimic for certain enzymes, particularly those involved in redox processes, due to its redox-active nature .

Material Science

In materials science, tris(ethylenediamine)iron(III) is utilized for synthesizing advanced materials:

- Electrocatalysts : It has been employed in the development of non-precious metal catalysts for fuel cells, where it demonstrates significant electrocatalytic activity for oxygen reduction reactions .

- Composite Materials : When incorporated into composite structures, it enhances mechanical properties and thermal stability due to its coordination chemistry .

Environmental Chemistry

The compound has applications in environmental remediation processes, where it can act as a chelating agent for heavy metals, aiding in their removal from contaminated water sources.

Case Study 1: Electrocatalytic Activity

A study investigated the use of calcinated tris(ethylenediamine)iron(III) as an electrocatalyst for proton-exchange membrane fuel cells. The results indicated that optimal ratios of iron and ethylenediamine significantly enhanced the catalytic performance for oxygen reduction reactions, achieving currents up to .

Case Study 2: Drug Delivery Mechanisms

Research focused on the interaction of tris(ethylenediamine)iron(III) with various biomolecules demonstrated its potential as a drug delivery vehicle. The compound's ability to form stable complexes with therapeutic agents was highlighted, indicating promising applications in targeted drug therapies.

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

The Fe³⁺ center in [Fe(en)₃]³⁺ participates in redox reactions, enabling applications in electrochemical systems like fuel cells.

Key Findings:

-

Oxygen Reduction Reaction (ORR):

Calcined derivatives of [Fe(en)₃]³⁺ form Fe–N–C catalysts that exhibit ORR activity in acidic media. The Fe–Nₓ sites facilitate a four-electron pathway, reducing O₂ to H₂O with minimal peroxide intermediates .

| Catalyst | BET Surface Area (m²·g⁻¹) | ORR Current Density (mA·cm⁻²) | Stability (HWV Loss) |

|---|---|---|---|

| FeNC-900-800-A | 1,098 | 3.4 | 10 mV |

| FeNC-900-A | 395 | 3.0 | 15 mV |

| Pt/C (Commercial) | – | 3.5 | 27 mV |

Data sourced from electrochemical studies .

Ligand Substitution Reactions

The ethylenediamine (en) ligands can be displaced under controlled conditions:

Experimental Observations:

-

Thermal Calcination:

Heating [Fe(en)₃]³⁺ with polyaniline (PANI) at 900°C in N₂ replaces en ligands with nitrogen-doped carbon matrices, forming Fe–Nₓ covalent bonds . -

Acid Leaching:

Post-calcination treatment with 1 M H₂SO₄ removes non-covalent Fe species (e.g., Fe₃O₄), enhancing porosity and active site exposure .

Thermal Decomposition

Controlled pyrolysis transforms [Fe(en)₃]³⁺ into Fe–N–C catalysts:

Reaction Pathway:

-

First-Stage Calcination (N₂, 900°C):

-

Second-Stage Calcination (N₂/NH₃, 800°C):

| Calcination Stage | Temperature (°C) | Atmosphere | Surface Area (m²·g⁻¹) |

|---|---|---|---|

| Single-stage | 900 | N₂ | 395 |

| Two-stage | 900 → 800 | N₂ → N₂/NH₃ | 1,098 |

Comparative Reactivity with Analogues

[Fe(en)₃]³⁺ derivatives outperform similar coordination compounds in catalytic applications:

| Compound | ORR Activity (mA·cm⁻²) | Stability (Cycles) |

|---|---|---|

| [Fe(en)₃]³⁺-derived FeNC-900-800-A | 3.4 | 1,000 |

| Tris(ethylenediamine)cobalt(III) | 2.1 | 500 |

| Tris(ethylenediamine)chromium(III) | 1.8 | 300 |

Mechanistic Insights

Comparación Con Compuestos Similares

Metal Center Variation: Fe(III) vs. Co(III), Cr(III), and Rh(III)

Tris(ethylenediamine) complexes with different metal centers exhibit distinct properties due to variations in ionic radii, d-electron configurations, and ligand field effects.

Structural and Electronic Properties

- Fe(III) vs. Co(III): Co(III) complexes are more stable due to stronger ligand field stabilization energy (LFSE). For example, [Co(en)₃]³⁺ is widely used as a catalyst and DNA probe , whereas Fe(III) analogs are less explored in applications.

- Fe(III) vs. Cr(III): Cr(III) complexes exhibit slower ligand substitution kinetics due to the inert nature of Cr(III), whereas Fe(III) complexes may undergo faster ligand exchange .

- Fe(III) vs. Rh(III): Rhodium(III) complexes, with higher atomic mass and different redox behavior, are often explored in catalysis, while Fe(III) complexes are cost-effective but less studied .

Magnetic Behavior

- Fe(III) (d⁵): High-spin configuration with five unpaired electrons → strongly paramagnetic.

- Cr(III) (d³): Three unpaired electrons → moderately paramagnetic .

Ligand Variation: Ethylenediamine vs. Other Ligands

The choice of ligand significantly impacts stability, geometry, and reactivity.

Comparison with Salicylic Acid and EDTA Complexes

- Ethylenediamine vs. Salicylic Acid: The tridentate salicylic acid ligand provides greater stability through chelate and resonance effects compared to ethylenediamine .

- Ethylenediamine vs. EDTA: Hexadentate EDTA forms highly stable complexes due to its six donor atoms, making it suitable for industrial and biomedical applications .

Oxidation State Comparisons: Fe(III) vs. Fe(II)

A study comparing Fe(II) and Fe(III) complexes with similar ligands revealed:

- Structural Isomorphism: The Fe(II) complex [Fe(L)₂][FeCl₄] (L = phosphine-based ligand) is isomorphous with its Fe(III) analog, but differences in bond lengths and electronic spectra arise from oxidation state changes .

- Redox Activity: Fe(III) complexes are more oxidizing, while Fe(II) species may participate in electron-transfer reactions.

Geometric Distortions in Octahedral Complexes

Tris(ethylenediamine) complexes generally adopt octahedral geometry, but distortions can occur due to Jahn-Teller effects (e.g., in Cr(III)) or steric strain. For example:

- [Co(en)₃]³⁺ exhibits near-perfect octahedral symmetry, enabling studies on chirality and enantiomer resolution via ⁵⁹Co NMR .

Métodos De Preparación

Temperature and pH

Room-temperature synthesis suffices for precipitate formation, but mild heating (40–60°C) enhances reaction kinetics and crystallinity. Adjusting the pH to alkaline conditions (via NaOH) ensures deprotonation of ethylenediamine, facilitating ligand coordination.

Solvent Systems

While aqueous media are standard, mixed solvent systems (e.g., water-ethanol) improve product yield by reducing solubility of the complex.

Characterization of the Tris(ethylenediamine)iron(III) Complex

Spectroscopic Analysis

FTIR Spectroscopy : Key vibrational modes confirm ligand coordination:

UV-Vis Spectroscopy : The complex exhibits a broad absorption band at 550–600 nm, attributed to d-d transitions of the low-spin Fe³⁺ center.

Chemical Reactivity Tests

Comparative tests with free Fe³⁺ ions validate successful complexation:

Optimization of Synthetic Protocols

Calcination and Thermal Stability

Post-synthetic calcination (700–900°C under N₂) transforms the complex into Fe–N–C catalysts, though this process degrades the ethylenediamine ligands. Optimal calcination at 900°C maximizes Fe–Nₓ site density while minimizing metal aggregation.

Yield and Purity Considerations

-

Yield : Typical yields range from 70–85%, influenced by washing efficiency and stoichiometric precision.

-

Purity : Elemental analysis (C, H, N) and X-ray diffraction (XRD) confirm phase purity.

Comparative Analysis of Alternative Approaches

Q & A

Q. Methodological Answer :

- UV-Vis : Fe(III) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands at 350–450 nm, while Co(III) shows d-d transitions at 500–600 nm .

- IR Spectroscopy : Fe–N stretching frequencies (450–500 cm⁻¹) are distinct from Co–N (480–520 cm⁻¹) due to differences in metal-ligand bond strength .

Calibrate instruments using reference complexes (e.g., tris(ethylenediamine)cobalt(III) chloride) and baseline-correct for solvent interference .

Advanced: How can vibrational circular dichroism (VCD) resolve conformational ambiguities in tris(ethylenediamine)iron(III)?

Methodological Answer :

VCD identifies chiral geometries in octahedral complexes by analyzing asymmetric N–H and C–C stretching modes. For tris(ethylenediamine)iron(III):

- Prepare enantiomerically pure samples via chiral resolution (e.g., diastereomeric salt formation) .

- Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-311++G** basis set) to assign Λ (left-handed) or Δ (right-handed) configurations .

Address solvent effects by acquiring spectra in polar aprotic solvents (e.g., DMSO) .

Advanced: How can researchers resolve contradictions in reported redox potentials for tris(ethylenediamine)iron(III) in aqueous vs. non-aqueous media?

Q. Methodological Answer :

- Cyclic Voltammetry (CV) : Use a three-electrode system with a Ag/AgCl reference. For aqueous media, observe Fe³⁺/Fe²⁺ reduction at −0.2 V (vs. SHE). In non-aqueous solvents (e.g., acetonitrile), shifts to −0.5 V occur due to solvation effects .

- Controlled Atmosphere : Conduct experiments under inert gas (N₂/Ar) to prevent O₂ interference .

- Supporting Electrolyte : Use 0.1 M TBAPF₆ in non-aqueous systems to minimize ion-pairing artifacts .

Advanced: What computational strategies are effective for modeling the electronic structure of tris(ethylenediamine)iron(III)?

Q. Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Fe and 6-31G* for light atoms .

- Spin States : Compare high-spin (S = 5/2) and low-spin (S = 1/2) configurations via energy minimization. Experimental Mössbauer spectra (quadrupole splitting ≈ 0.8 mm/s) can validate computational results .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for dielectric interactions .

Advanced: How should discrepancies in ligand substitution kinetics between tris(ethylenediamine)iron(III) and analogous complexes be analyzed?

Q. Methodological Answer :

- Stopped-Flow Kinetics : Monitor substitution rates (e.g., en replacement by SCN⁻) at 25°C. Fe(III) complexes typically exhibit slower kinetics than Co(III) due to higher charge density .

- Rate Law Determination : Fit data to a second-order rate equation: Rate = k[Fe(en)₃³⁺][SCN⁻]. Compare activation parameters (ΔH‡, ΔS‡) across metal centers .

- Isotopic Labeling : Use ¹⁵N-enriched ethylenediamine to track ligand exchange via NMR .

Basic: What are the best practices for ensuring reproducibility in tris(ethylenediamine)iron(III) synthesis across labs?

Q. Methodological Answer :

- Standardized Protocols : Document exact molar ratios, pH adjustments, and reflux durations .

- Batch Consistency : Source ligands (en) from the same supplier (e.g., Sigma-Aldrich) to avoid purity variations .

- Interlab Validation : Share samples for cross-characterization (e.g., XRD, elemental analysis) .

Advanced: How can magnetic susceptibility measurements clarify spin-crossover behavior in tris(ethylenediamine)iron(III)?

Q. Methodological Answer :

- SQUID Magnetometry : Measure χ vs. T (2–300 K). High-spin Fe(III) shows μeff ≈ 5.9 μB at 300 K, decreasing at lower temperatures if spin crossover occurs .

- Model Fitting : Use the Van Vleck equation to extract Δ (energy gap between spin states). Compare with EPR data (g ≈ 2.0 for high-spin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.